Cas no 76272-41-8 (exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine)

Exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound characterized by its rigid molecular framework, which confers structural stability and selectivity in chemical interactions. The exo-configuration of the methyl group at the 9-position enhances steric control, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its azabicyclic core is particularly useful for designing ligands and catalysts due to its constrained geometry, which can influence reactivity and binding affinity. The compound’s amine functionality at the 3-position provides a versatile handle for further derivatization, enabling its use in the development of biologically active molecules or specialized materials.
exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine structure
76272-41-8 structure
Product Name:exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
CAS No:76272-41-8
MF:C9H18N2
MW:154.252622127533
MDL:MFCD12198832
CID:1011842
PubChem ID:14403175
Update Time:2025-05-20

exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine Chemical and Physical Properties

Names and Identifiers

    • exo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane
    • exo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane
    • (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
    • 1-AMINO-9-METHYL-9-AZABICYCLO[3,3,1]-NONANE
    • 9-METHYL-9-AZA-BICYCLO[3,3,1]NON-3-YL-AMINE
    • 9-Methyl-9-azabicyclo[3.3.1]nonylamine
    • do-3-amine-9-methyl-9-azabicyclo[3,3,1]n
    • ENDO-3-AMINE-9-METHYL-9-AZABICYCLO[3,3,1]NONAN
    • Endo-3-Amine-9-Methyl-Azabicyc
    • Endo-9-Methy-9-Azabicyclo[3,31]Nonan-3-Amine
    • endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
    • endo-granatamine
    • Granisetron IMpurity E (free base)
    • endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane
    • Endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane
    • (1r,3r,5s)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
    • (1R,3S,5S)-9-METHYL-9-AZABICYCLO[3.3.1]NONAN-3-AMINE
    • endo-9-methyl-9-azabicyclo(
    • Endo-9-Methyl-9-azabicyclo[3,3,1]nonan-3-amine
    • endo-9-methyl-9-azabicyclo[3,3,1]-nonan-3-amine
    • endo-9-methyl-9-azabicyclo[
    • endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane
    • (1R,5S)-9-methyl-9-azabicyclo[
    • exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
    • 76272-56-5
    • SCHEMBL703572
    • 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane
    • MFCD07374273
    • SY005092
    • DS-12906
    • (1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
    • AC-1975
    • 9-Azabicyclo[3.3.1]nonan-3-aMine,9-Methyl-
    • 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane
    • endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granisetron Impurity E)
    • 141650-55-7
    • EN300-91955
    • MFCD12198832
    • CS-W003398
    • endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine ( Granisetron Impurity E)
    • AKOS012006914
    • AMY20515
    • 76272-41-8
    • FT-0641588
    • 9-Azabicyclo[3.3.1]nonan-3-amine, 9-methyl-
    • HTZWHTQVHWHSHN-UHFFFAOYSA-N
    • PB34711
    • PB23491
    • CS-0368347
    • 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
    • FT-0744306
    • exo-3-Amino-9-methyl-9-azabicyclo[3 pound not3 pound not1]nonane
    • SY002114
    • 3 -amino-9-methyl-9azabicyclo-[3.3.1]-nonane
    • SCHEMBL5827482
    • BETA-3-AMINO-9-METHYL-9-AZABICYCLO[3.3.1]NONANE
    • DB-063395
    • MDL: MFCD12198832
    • Inchi: 1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3
    • InChI Key: HTZWHTQVHWHSHN-UHFFFAOYSA-N
    • SMILES: N1(C)C2CCCC1CC(C2)N

Computed Properties

  • Exact Mass: 154.14700
  • Monoisotopic Mass: 154.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3
  • XLogP3: 0.9

Experimental Properties

  • Density: 0.968±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 200.9±8.0 ºC (760 Torr),
  • Flash Point: 72.1±13.6 ºC,
  • Solubility: Slightly soluble (25 g/l) (25 º C),
  • PSA: 29.26000
  • LogP: 1.59860

exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine Security Information

exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine Pricemore >>

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exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine Production Method

exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:76272-41-8)exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
Order Number:A865515
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:54
Price ($):359.0
Email:sales@amadischem.com

Additional information on exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

Exo-9-Methyl-9-Azabicyclo[3.3.1]Nonan-3-Amine: A Comprehensive Overview

Exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, also known by its CAS registry number CAS No. 76272-41-8, is a structurally unique bicyclic amine compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azabicyclic compounds, which are characterized by their nitrogen-containing bicyclic frameworks. The molecule's structure consists of a bicyclo[3.3.1] framework with a methyl group attached at the 9-position and an amine group at the 3-position, giving it its distinctive name and properties.

The synthesis of exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine has been extensively studied, with researchers exploring various synthetic routes to optimize yield and purity. One notable approach involves the use of ring-closing metathesis, which allows for the formation of the bicyclic framework in a highly efficient manner. This method not only simplifies the synthesis process but also enables the incorporation of functional groups at specific positions, making it a versatile platform for further chemical modifications.

Recent studies have highlighted the potential of exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine as a building block in drug discovery. Its rigid bicyclic structure provides an ideal scaffold for modulating pharmacokinetic properties such as bioavailability and metabolic stability. For instance, researchers have demonstrated that derivatives of this compound exhibit promising activity in inhibiting key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.

In addition to its pharmacological applications, exo-9-methyl-related compounds have also been investigated for their potential in materials science. The nitrogen atom within the bicyclic framework can act as a coordinating site, enabling the formation of metal complexes with unique magnetic and electronic properties. These complexes have shown promise in catalytic applications, particularly in asymmetric catalysis and polymerization reactions.

The structural versatility of exo-substituted azabicyclic compounds like CAS No. 76272418 has led to their exploration in diverse fields, including agrochemistry and biotechnology. For example, certain derivatives have been identified as potent inhibitors of plant pathogenic enzymes, suggesting their potential use as environmentally friendly pesticides.

From a mechanistic standpoint, the reactivity of exo-substituted azabicyclic amines is influenced by both steric and electronic factors. The methyl group at the 9-position introduces steric hindrance, which can modulate the reactivity of the amine group at position 3. This interplay between steric effects and electronic properties makes these compounds valuable tools for studying fundamental organic reaction mechanisms.

In conclusion, exo-N-methyl derivatives like CAS No.. 76272418 represent a fascinating class of compounds with wide-ranging applications across multiple disciplines. As research continues to uncover new synthetic methods and functional applications for these molecules, their role in advancing science and technology is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:76272-41-8)exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
A865515
Purity:99%
Quantity:5g
Price ($):359.0
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